Home > Products > Screening Compounds P35031 > 2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide - 902277-95-6

2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Catalog Number: EVT-3065029
CAS Number: 902277-95-6
Molecular Formula: C24H20N2O4S
Molecular Weight: 432.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the 4-oxo-3-tosylquinoline core: This could be accomplished by reacting an appropriately substituted aniline with ethyl acetoacetate, followed by cyclization []. The tosyl group could be introduced through a reaction with tosyl chloride.
Molecular Structure Analysis

The molecular structure of 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide can be elucidated using techniques such as X-ray crystallography [, ], nuclear magnetic resonance (NMR) spectroscopy [, , , , , , , , ], and infrared (IR) spectroscopy [, , , , ]. These methods would provide information on bond lengths, bond angles, dihedral angles, and overall conformation of the molecule. Additionally, computational techniques such as molecular modeling and density functional theory (DFT) calculations could be used to further explore its structural features and electronic properties.

Mechanism of Action

Although the specific mechanism of action of 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide is unknown, it is reasonable to hypothesize potential interactions with biological targets based on structural similarities to quinolone derivatives discussed in the provided papers. Quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV [, ], essential enzymes for bacterial DNA replication and repair. The presence of the quinoline core in this compound suggests a possible similar mechanism of action. Further investigations could involve in vitro assays to assess its antimicrobial activity against various bacterial strains. Additionally, molecular docking studies [, , , ] could be conducted to explore its interactions with the active sites of DNA gyrase and topoisomerase IV.

Applications

Based on the structural similarity to compounds explored in the provided papers, 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide could potentially have applications in various scientific research areas, particularly in the field of antimicrobial research. Its potential as an antibacterial agent could be evaluated through in vitro and in vivo studies. Further research could explore its efficacy against resistant bacterial strains [, ] and evaluate its potential for synergistic effects with other existing antibiotics.

Beyond its potential antimicrobial applications, the compound could also be investigated for other biological activities, such as anticancer [, , ], anti-inflammatory [], and antioxidant [] properties, based on the diverse range of activities exhibited by structurally similar compounds discussed in the provided papers.

(E)-2-Benzylidene-N-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propyl)hydrazine-1-carbothioamide Derivatives (9a-j)

Compound Description: A series of novel substituted-(E)-2-benzylidene-N-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propyl)hydrazine-1-carbothioamides (9a-j) were synthesized and assessed for their in vitro anti-proliferative activity. Some derivatives demonstrated potent to moderate growth inhibition against four human tumor cell lines. Compounds 9a and 9g showed particularly promising activity against IMR-32 (Human neuroblastoma cells) and MIAPACA (human pancreatic carcinoma cells), respectively. [, ]

Relevance: While not directly analogous to 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, this series shares a common feature of incorporating a substituted aromatic ring (benzylidene in this case) linked to a heterocyclic system containing an amide functionality. These shared structural elements suggest potential similarities in their biological activity and mechanism of action. [, ]

N′‐[(E)‐Arylidene]‐2‐(2,3‐dihydro‐3‐oxo‐4H‐1,4‐benzoxazin‐4‐yl)acetohydrazides (5, 6)

Compound Description: This series of N′‐[(E)‐arylidene]‐2‐(2,3‐dihydro‐3‐oxo‐4H‐1,4‐benzoxazin‐4‐yl)acetohydrazides were designed and synthesized as potential procaspase-3 activators. Biological evaluation showed moderate to strong cytotoxicity against three human cancer cell lines (SW620, colon cancer; PC‐3, prostate cancer; NCI‐H23, lung cancer). Compounds 5h and 5j exhibited higher potency than PAC-1 and 5-FU. Additionally, compounds 5j, 5k, and 5n displayed enhanced caspase activation activity compared to PAC-1.

Relevance: These compounds bear structural resemblance to 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide through the shared presence of an arylidene moiety connected to a heterocyclic system containing an amide group. The presence of similar pharmacophoric features suggests potential overlapping biological targets and mechanisms of action.

N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (1)

Compound Description: N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide was synthesized through a new and practical route involving the cyclization of 2-aminophenyl-ethanone (12) with N,N-dimethylformamide dimethylacetal. The overall yield of 1 obtained from this process was 46% (five steps) with a purity of >99% (HPLC).

Relevance: Both N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide and 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide belong to the quinolinone class of compounds. They both feature a quinolinone core substituted with an acetamide group, highlighting their structural similarity and potential for shared biological activity.

N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide (2)

Compound Description: The crystal structure of N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was determined by X-ray diffraction analysis. The compound features a quinolinone core substituted with a propanamide group. Intermolecular hydrogen bonds of the type N-H…O were observed in the structure.

Relevance: This compound shares structural similarities with 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide as both belong to the quinolinone class of compounds. They both feature a quinolinone core substituted with an amide group, albeit with different substituents on the amide nitrogen. This structural resemblance suggests the potential for shared pharmacological properties.

4-oxo-and 4-thio-5-methyl-6-( 1 , 2 , 4-oxadiazol-5-yl ) thieno [ 2 , 3-d ] pyrimidine Derivatives

Compound Description: New methods were developed to synthesize a series of 4-oxo-and 4-thio-5-methyl-6-( 1 , 2 , 4-oxadiazol-5-yl ) thieno [ 2 , 3-d ] pyrimidine derivatives, including ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate, 3-substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3 -d]pyrimidin-4(3H)-ones, and 4-(alkylthio)-5-methyl-6-(3-phenyl-1 ,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines. These compounds exhibited significant antimicrobial activity against Candida albicans fungi, Staphylococcus aureus, and Bacillus subtilis bacterial strains.

Relevance: While incorporating a thieno[2,3-d]pyrimidine core instead of a quinolinone core as in 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, these derivatives share a common structural feature of a heterocyclic core linked to a 1,2,4-oxadiazole ring. This shared moiety suggests a potential for similar biological activity and modes of interaction with target proteins.

N-{1-[3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090)

Compound Description: N-{1-[3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090) is a potent and selective allosteric muscarinic M1 receptor agonist. This compound demonstrates high selectivity over other muscarinic receptor subtypes and a broad range of G-protein-coupled receptors, ion channels, transporters, and enzymes. Lu AE51090 shows a favorable pharmacokinetic profile with adequate brain exposure in rodents, and it exhibits procognitive potential in a rodent model of learning and memory.

Relevance: Although structurally distinct from 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, Lu AE51090 shares the key structural features of a phenyl group linked to an amide functionality. This common structural motif suggests the potential for similar biological activity profiles and interactions with specific target proteins.

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate Derivatives (3a-h)

Compound Description: These disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate derivatives (3a-h) were synthesized and evaluated for their antiulcer activity. Their structure involves a quinazolinone core linked to a 1,4-dihydropyridine moiety. These compounds exhibited antiulcer activity comparable to ranitidine, with methoxy and nitro substitutions showing enhanced activity.

Relevance: While incorporating a quinazolinone core instead of a quinolinone core as in 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, these derivatives share the common structural element of a heterocyclic core linked to a phenyl ring bearing a sulfamoyl group. This shared feature suggests potential similarities in their biological activity and target interactions.

2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones (6a-j)

Compound Description: This series of 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones (6a-j) were synthesized from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid (1) through various structural modifications, including hydrazide formation, Schiff base formation, and cyclization. They exhibit significant antibacterial and antifungal activity against various bacterial and fungal strains. Compounds 4i, 5i, and 6j showed excellent activity compared to ampicillin.

Relevance: Belonging to the same quinolinone class as 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, these compounds share the core quinolinone structure and further incorporate a phenyl-thiazolidinone moiety, highlighting their structural similarity and potential for overlapping biological targets.

1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amide Derivatives

Compound Description: This series of 1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amide derivatives was developed as cholecystokinin antagonists. One example is 3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8-methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine.

Relevance: While structurally distinct from 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, these compounds share the common feature of incorporating a fused heterocyclic ring system containing an amide functionality. This shared structural motif suggests a potential for overlapping biological targets and mechanisms of action.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide

Compound Description: This compound, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide, features a pyrazole ring substituted with phenyl and phenylacetamide groups. Its crystal structure shows the presence of intermolecular N—H⋯O hydrogen bonds, forming dimers.

Relevance: Despite incorporating a pyrazole core instead of a quinolinone core as in 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, this compound shares the common structural feature of a phenyl group linked to an amide functionality. This shared motif suggests potential similarities in their biological activity and interactions with target proteins.

N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)benzamide and N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)‐2‐phenylacetamide Derivatives (4a-n)

Compound Description: A series of N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)benzamide (4a‐g) and N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)‐2‐phenylacetamide (4h‐n) derivatives were synthesized and evaluated for their anticonvulsant activity. These compounds, featuring a quinazolinone core linked to either a benzamide or phenylacetamide group, showed promising anticonvulsant activity with low neurotoxicity.

Relevance: While incorporating a quinazolinone core instead of a quinolinone core as in 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, these derivatives share the common structural element of a heterocyclic core linked to either a benzamide or phenylacetamide group. This shared feature suggests potential similarities in their biological activity and target interactions.

Properties

CAS Number

902277-95-6

Product Name

2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

IUPAC Name

2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Molecular Formula

C24H20N2O4S

Molecular Weight

432.49

InChI

InChI=1S/C24H20N2O4S/c1-17-11-13-19(14-12-17)31(29,30)22-15-26(21-10-6-5-9-20(21)24(22)28)16-23(27)25-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27)

InChI Key

ITOYNFONZTXTHJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.